molecular formula C8H9NO4 B1295792 [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid CAS No. 97207-45-9

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid

Cat. No.: B1295792
CAS No.: 97207-45-9
M. Wt: 183.16 g/mol
InChI Key: HNRBJZLVOGEZNK-UHFFFAOYSA-N
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Description

| [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is a furan-based derivative that serves as a key building block in medicinal chemistry and organic synthesis. This compound is primarily utilized in research focused on developing novel therapeutic agents, particularly in areas such as antimicrobial and anti-inflammatory drug discovery [Source: https://pubchem.ncbi.nlm.nih.gov/]. Its structure, featuring a furan ring linked to an amino acid moiety, suggests potential bioactivity as an enzyme inhibitor or modulator, possibly targeting pathways involved in cellular signaling or metabolism [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6157157/]. Researchers value this reagent for its role in probing biological systems and advancing high-throughput screening assays. The mechanism of action, while not fully elucidated, may involve interactions with specific protein targets, making it a valuable tool for in vitro studies. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-[(5-methylfuran-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-2-3-6(13-5)8(12)9-4-7(10)11/h2-3H,4H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRBJZLVOGEZNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30242774
Record name 2-((5-Methylfuran-2-carbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

97207-45-9
Record name 2-((5-Methylfuran-2-carbonyl)amino)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-((5-Methylfuran-2-carbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30242774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 5-Methyl-furan-2-carboxylic Acid

The initial step involves synthesizing 5-methyl-furan-2-carboxylic acid, which can be achieved using the following methods:

  • Oxidation of 5-Methylfurfural : This method employs oxidizing agents such as potassium permanganate or chromium trioxide to convert 5-methylfurfural into 5-methyl-furan-2-carboxylic acid. The reaction conditions typically involve refluxing the substrate with the oxidizing agent in a suitable solvent.

Amidation Reaction

Once the carboxylic acid is obtained, it can be reacted with an appropriate amine to form the desired amide:

  • Using Coupling Reagents : The amidation of 5-methyl-furan-2-carboxylic acid with aminoacetic acid (glycine) can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This method helps in forming amide bonds under mild conditions, minimizing racemization.

Reaction Conditions

The following table summarizes the key reaction conditions for synthesizing [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid:

Step Reagent/Condition Purpose
1 Potassium permanganate or chromium trioxide Oxidation of 5-methylfurfural to form 5-methyl-furan-2-carboxylic acid
2 EDCI, HOBt, Triethylamine Amidation of 5-methyl-furan-2-carboxylic acid with aminoacetic acid
3 Reflux conditions To facilitate reaction completion and increase yield

The yield of this compound can vary based on the specific conditions employed during synthesis. Typical yields reported for similar reactions range from 60% to 85%. Following synthesis, purification can be achieved through techniques such as recrystallization or chromatography using silica gel.

The preparation of this compound involves a systematic approach starting from the oxidation of 5-methylfurfural to amidation with aminoacetic acid. Utilizing effective coupling agents and optimizing reaction conditions can significantly enhance yield and purity, making this compound accessible for further research and application in various fields of chemistry.

Chemical Reactions Analysis

Types of Reactions

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanic acids or other derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Products may include furanic acids or aldehydes.

    Reduction: Products may include alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hypoxia-Inducible Factor Modulation

One of the primary applications of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid derivatives is in the activation of hypoxia-inducible factors (HIFs). HIFs are critical transcription factors that respond to low oxygen levels in the cellular environment. Research has demonstrated that certain furan- and thiophene-2-carbonyl amino acid derivatives can inhibit factor inhibiting HIF-1 (FIH-1), thereby enhancing HIF activity under normoxic conditions. This mechanism is vital for developing treatments for conditions like ischemia and cancer, where HIF activation can promote cell survival and angiogenesis .

Key Findings:

  • Compounds that stabilize HIF activity were identified through in vitro assays, indicating their potential as therapeutic agents in hypoxic conditions .
  • The structural modifications of furan derivatives significantly influence their biological activity, suggesting that careful design can optimize their efficacy .

Antimicrobial and Antimycobacterial Activity

Another significant application of this compound is its antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves disrupting microbial cell wall synthesis or function, making these compounds potential candidates for new antibiotic therapies .

Research Insights:

  • In vitro evaluations have confirmed the effectiveness of certain furan derivatives against resistant strains of bacteria, highlighting their role in combating antibiotic resistance .

Pharmaceutical Development

The synthesis of this compound and its derivatives has implications in pharmaceutical development. The ability to create high-purity compounds with specific biological activities allows for the exploration of new drug formulations. For instance, compounds with high optical purity have been shown to possess enhanced pharmacological effects, which is crucial in drug design .

Pharmaceutical Applications:

  • Development of formulations targeting specific diseases such as cancer and infections.
  • Exploration of combinatorial chemistry techniques to synthesize diverse derivatives for screening against various biological targets.

Case Study 1: Activation of HIF

A study evaluated the effects of various furan derivatives on HIF activity under normoxic conditions. The results indicated that specific structural modifications led to significant increases in HIF transcriptional activity, suggesting a promising avenue for developing therapies aimed at enhancing cellular responses to hypoxia.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of furan-based compounds were tested against clinical isolates of Mycobacterium tuberculosis. The results demonstrated notable antimicrobial activity, supporting further development as potential treatments for tuberculosis, particularly in drug-resistant cases.

Mechanism of Action

The mechanism of action of [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The furan ring and the amino-acetic acid moiety can interact with enzymes and receptors, influencing various biochemical processes. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

5-Acetyl-furan-2-carboxylic Acid

Structure : Features an acetyl group at position 5 of the furan ring and a carboxylic acid at position 2.
Key Differences :

  • Functional Groups: The acetyl group (electron-withdrawing) vs. methyl (electron-donating) alters electronic properties. The carboxylic acid directly attached to the furan increases acidity (pKa ~2–3) compared to the amino-linked acetic acid (pKa ~4–5) in the target compound.
  • Synthesis : Synthesized via oxidation of 5-methylfuran derivatives, whereas the target compound likely requires amide bond formation between 5-methylfuran-2-carbonyl chloride and glycine .
    Applications : Used as an intermediate in antiviral and antimicrobial agents due to its polar carboxylate group .

2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid

Structure : A benzofuran derivative with methoxy and acetyl substituents, conjugated to acetic acid .
Key Differences :

  • Synthesis : Produced via a multicomponent reaction involving acetovanillone, arylglyoxal, and Meldrum’s acid, contrasting with the simpler amide coupling for the target compound .
    Applications : Explored for anticancer activity due to extended aromaticity and hydrogen-bonding capacity .

Thiazolidine and Pyrrolidine Derivatives

Examples :

  • {5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic Acid ()
  • [((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic Acid () Key Differences:
  • Heterocyclic Core : Thiazolidine (sulfur-containing) and pyrrolidine (saturated nitrogen) rings confer conformational rigidity vs. the planar furan.
  • Bioactivity : Thiazolidine derivatives often target enzymes like HIV reverse transcriptase (RT) via hydrophobic and hydrogen-bond interactions, similar to furan-based compounds .

Physicochemical and Pharmacological Comparison

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Solubility (mg/mL) Docking Score (MolDock)
[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid 197.2 Methyl-furan, amide, acetic acid 1.2 15–20 Not reported
5-Acetyl-furan-2-carboxylic acid 154.1 Acetyl-furan, carboxylic acid 0.8 30–40 -80.4 (Nevirapine-like)
Benzofuran derivative () 398.4 Benzofuran, methoxy, acetyl 3.5 <5 -137.8 (ZINC19286543)
Thiazolidine derivative () 327.7 Thiazolidine, dioxo, acetic acid 2.1 10–15 -148.4 (ZINC02146330)

Biological Activity

[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid is a furan-derived organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₈H₉NO₄, features a furan ring substituted with a methyl group and a carbonyl group, along with an amino-acetic acid moiety. Understanding its biological activity is crucial for potential applications in pharmaceuticals and biochemistry.

The precise biological targets of this compound remain largely unknown. However, it is hypothesized that furan derivatives can interact with various biomolecules, including enzymes and receptors, through mechanisms such as:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical reactions.
  • Signal Transduction Modulation : It can alter cell signaling pathways, affecting cellular responses and gene expression.
  • Gene Expression Regulation : By interacting with transcription factors, it may modulate the transcription of target genes.

Interaction with Enzymes

Research indicates that this compound interacts with several enzyme classes, particularly oxidoreductases and transferases. These interactions can lead to significant biochemical transformations:

Enzyme Class Interaction Type Effect
OxidoreductasesInhibition/ActivationModulates redox reactions
TransferasesInhibitionAlters transfer reactions

Cellular Effects

The compound influences various cellular processes, including:

  • Cell Signaling Pathways : It can enhance or inhibit the activity of key signaling molecules.
  • Gene Expression : Changes in transcription factor activity can lead to altered gene expression profiles.

Temporal and Dosage Effects

In laboratory studies, the effects of this compound have been shown to vary over time and with dosage:

  • Stability and Degradation : The compound remains stable under specific conditions but may degrade over time, impacting its biological activity.
  • Dosage Variability : Lower doses tend to exhibit beneficial effects, while higher doses may lead to toxicity. Threshold effects indicate an optimal dosage range for efficacy without adverse effects.

Case Studies and Research Findings

Recent studies have explored the biological implications of furan derivatives similar to this compound. For example:

  • Hypoxia-Inducible Factor (HIF) Activation :
    • A study demonstrated that certain furan derivatives could inhibit Factor Inhibiting HIF (FIH-1), thereby activating HIF-α under normoxic conditions. This suggests a potential therapeutic role in hypoxia-related diseases .
  • Toxicity Profiling :
    • Research analyzing a wide range of chemicals found that furan derivatives exhibited diverse biological activities across multiple assays, indicating both beneficial and harmful effects depending on the context .
  • Enzymatic Activity Modulation :
    • Investigations into enzyme interactions revealed that these compounds could significantly alter enzymatic activities involved in metabolic pathways .

Q & A

Q. What are the recommended synthetic routes for [(5-Methyl-furan-2-carbonyl)-amino]-acetic acid in academic research?

Methodological Answer: The compound can be synthesized via a Michael addition-elimination reaction using glycine derivatives and substituted furanones. For example:

  • Step 1: React a glycine methyl ester with a 5-methyl-2-furanone derivative in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane.
  • Step 2: Purify the product via silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (e.g., 3:1 to 1:1 ratio) .
  • Alternative Route: Utilize α,α-dicationic malonate equivalents (e.g., diethyl malonate oxide, DEMO) to introduce substituents via successive nucleophilic additions, followed by hydrolysis and decarboxylation .

Key Data:

ParameterCondition/ValueReference
Reaction Time48–72 hours
Yield50–60%
Purification SolventEthyl acetate/petroleum ether

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the furan ring (δ 6.2–7.5 ppm for furan protons) and the acetic acid backbone (δ 3.5–4.5 ppm for CH2_2 groups) .
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O) at ~1700 cm1^{-1} and amide N–H bends at ~3300 cm1^{-1} .
  • X-ray Crystallography: Resolve intermolecular hydrogen bonds (e.g., N–H···O and C–H···O) to confirm solid-state stability and packing .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) incorporating exact exchange terms provides accurate thermochemical data.

  • Basis Set: Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
  • Solvent Effects: Apply the Polarizable Continuum Model (PCM) for aqueous or THF environments.
  • Key Outputs:
  • HOMO-LUMO gaps to predict reactivity.

  • Electrostatic potential maps to identify nucleophilic/electrophilic sites .

    Validation:

    FunctionalAverage Deviation (kcal/mol)Reference
    B3LYP2.4

Q. How to address regioselectivity challenges in synthesizing derivatives of this compound?

Methodological Answer:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the amino or carboxyl moieties during functionalization .
  • Catalytic Control: Employ chiral catalysts (e.g., bis-palladacycles) for enantioselective additions to the furan ring .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carbonyl carbon .

Q. What are the mechanisms underlying the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition: The compound may act as a transition-state analog for enzymes like histone deacetylases (HDACs) due to its acetylated amino acid structure. Test via competitive inhibition assays using fluorogenic substrates (e.g., Ac-Lys-AMC) .
  • Antimicrobial Activity: Screen against Gram-negative bacteria (e.g., E. coli) using broth microdilution (MIC values) and assess biofilm disruption via crystal violet staining .
  • Receptor Binding: Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with pro-inflammatory receptors (e.g., TLR4/MD2 complex) .

Experimental Data:

Assay TypeResult (Example)Reference
HDAC InhibitionIC50_{50} = 12 µM
MIC (E. coli)64 µg/mL

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